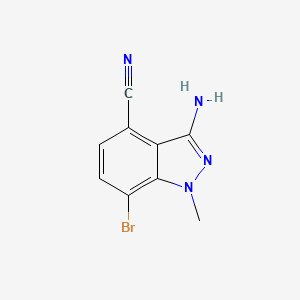
3,5-Difluoro-2,4-dimethoxyiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-2,4-dimethoxyiodobenzene is an organic compound with the molecular formula C8H7F2IO2 It is characterized by the presence of two fluorine atoms, two methoxy groups, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4-dimethoxyiodobenzene typically involves the iodination of 3,5-difluoro-2,4-dimethoxybenzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions generally include:
Starting Material: 3,5-Difluoro-2,4-dimethoxyaniline
Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), potassium iodide (KI)
Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then reacted with KI to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2,4-dimethoxyiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Methoxy Group Reactions: The methoxy groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.
Nucleophilic Substitution: Utilizes strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling would yield biaryl compounds, while Sonogashira coupling would produce alkynyl-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3,5-Difluoro-2,4-dimethoxyiodobenzene serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for creating biaryl structures and other functionalized aromatic compounds.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the methoxy groups can influence the compound’s pharmacokinetic properties.
Industry
In the materials science industry, this compound can be used to develop new polymers and advanced
Properties
Molecular Formula |
C8H7F2IO2 |
|---|---|
Molecular Weight |
300.04 g/mol |
IUPAC Name |
1,3-difluoro-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H7F2IO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,1-2H3 |
InChI Key |
QIIGKOYUNPWGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)I)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)

![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)







![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
